molecular formula C12H13NO B14740393 4-ethyl-3-methyl-1H-quinolin-2-one CAS No. 5659-21-2

4-ethyl-3-methyl-1H-quinolin-2-one

Cat. No.: B14740393
CAS No.: 5659-21-2
M. Wt: 187.24 g/mol
InChI Key: DPQWYGQESFSVBM-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-1H-quinolin-2-one is a quinolinone derivative characterized by a bicyclic aromatic system with ethyl and methyl substituents at positions 3 and 4, respectively. For example, 4-hydroxyquinolin-2-ones are synthesized via refluxing aldehydes with guanidine derivatives , while triazolyl-substituted analogues are generated through click chemistry . The ethyl and methyl groups in the target compound likely influence its lipophilicity, steric profile, and electronic properties, distinguishing it from other derivatives.

Properties

CAS No.

5659-21-2

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-ethyl-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO/c1-3-9-8(2)12(14)13-11-7-5-4-6-10(9)11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

DPQWYGQESFSVBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-methyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative . Another method involves the use of quinoline N-oxides as starting materials, which can be converted to quinolin-2-ones through photocatalytic reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolin-2-ones, dihydroquinolines, and quinolin-2,4-diones .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Compound Name Substituents Key Properties Biological Activity (if reported)
4-Ethyl-3-methyl-1H-quinolin-2-one 3-ethyl, 4-methyl High lipophilicity; electron-donating groups enhance aromatic stability Not explicitly reported in evidence
4-Hydroxy-3-nitro-1H-quinolin-2-one 3-nitro, 4-hydroxy Strong electron-withdrawing nitro group; acidic hydroxyl group (pKa ~8-10) Research chemical (biological use unspecified)
7-Chloro-4-methylquinolin-2(1H)-one 7-chloro, 4-methyl Chlorine enhances lipophilicity and potential halogen bonding Not reported
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one 4-triazolyl Polar triazole ring improves solubility; hydrogen bonding capability Antioxidant and antiproliferative
3-(2-Bromo-1-hydroxyethyl)-4-hydroxy-1-methylquinolin-2(1H)-one 3-bromo-hydroxyethyl, 4-hydroxy Bromine increases molecular weight; hydroxyl enables H-bonding Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethyl and methyl groups in the target compound contrast with nitro or halogen substituents , which alter electronic distribution and reactivity.
  • Lipophilicity : Chlorine and alkyl groups (ethyl/methyl) enhance lipid solubility, whereas hydroxyl or triazolyl groups improve aqueous solubility.

Spectral and Crystallographic Comparisons

  • NMR Signatures :
    • Target Compound: Expected singlet for 4-CH3 (δ ~2.2–2.5 ppm) and triplet/multiplet for 3-CH2CH3 (δ ~1.2–1.5 ppm) .
    • Nitro Derivatives: Aromatic protons deshielded (δ ~7.5–8.5 ppm) due to electron-withdrawing nitro groups .
  • Crystallography: Chlorinated derivatives (e.g., ) exhibit planar quinoline rings with dihedral angles <5°, while hydroxyethyl-substituted analogues show intermolecular H-bonding .

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